3-Hydroxypropyl 4-methylbenzenesulfonate

Organic Synthesis Nucleophilic Substitution Leaving Group

PROTAC degrader synthesis frequently stalls due to linker geometry mismatch and limited orthogonal functionalization options. 3-Hydroxypropyl 4-methylbenzenesulfonate resolves both constraints with a bifunctional C3 alkyl architecture: an excellent tosylate leaving group (conjugate acid pKa ≈ -2.8) enables efficient nucleophilic coupling under mild conditions, while the terminal hydroxyl provides a versatile handle for conjugation, polymerization initiation, or further derivatization. • Enables rational PROTAC ternary complex design with defined 3-carbon spacer length, chain flexibility, and hydrogen-bonding potential - geometry that PEG or simple alkyl linkers cannot replicate. • Tosylate-mediated displacement avoids hazardous alkyl halides, supporting cleaner C-C and C-N bond formation. • 99% purity minimizes off-target effects in cellular degradation assays; stored under inert atmosphere at 2-8°C for maximum shelf stability. Ships ambient. Research-use-only with full QA documentation (NMR, HPLC, MS).

Molecular Formula C10H14O4S
Molecular Weight 230.28 g/mol
Cat. No. B8789669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypropyl 4-methylbenzenesulfonate
Molecular FormulaC10H14O4S
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCCO
InChIInChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6,11H,2,7-8H2,1H3
InChIKeyGMWFPSPTDMITFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypropyl 4-methylbenzenesulfonate: Identity & Procurement


3-Hydroxypropyl 4-methylbenzenesulfonate (CAS 81842-71-9), also known as 3-hydroxypropyl tosylate or TOS-PR-OH, is a primary alkyl sulfonate ester characterized by a 4-methylbenzenesulfonate (tosylate) group linked to a terminal hydroxyl-bearing propyl chain . This bifunctional structure confers distinct reactivity: the tosylate moiety serves as an excellent leaving group (pKa of conjugate acid ≈ -2.8) for nucleophilic substitution and alkylation reactions [1], while the terminal hydroxyl group provides a versatile site for further functionalization, conjugation, or direct use in polymer synthesis . These properties establish the compound as a valuable intermediate in organic synthesis and as a PROTAC (PROteolysis TArgeting Chimera) linker [2].

3-Hydroxypropyl 4-methylbenzenesulfonate: Substitution Challenges


While the term 'tosylate' suggests a uniform functional class, direct substitution with another alkyl tosylate is frequently not viable without significant process re-optimization. The specific spacer length (C3) and the terminal hydroxyl group of 3-hydroxypropyl 4-methylbenzenesulfonate confer a unique combination of chain flexibility, leaving-group reactivity, and synthetic utility . Even closely related analogs, such as ethyl tosylate or propyl tosylate lacking the terminal hydroxyl, cannot support conjugation strategies that rely on that functional handle . In PROTAC design, replacing this compound with a PEG-based or other alkyl-chain linker can alter the ternary complex geometry and impact degradation efficacy due to differences in linker length, rigidity, and hydrogen-bonding potential [1]. Furthermore, the compound's specific physical state (solid/semi-solid at room temperature) and defined storage conditions (2-8°C, inert atmosphere) differentiate it from other tosylate intermediates, which may be liquids or have different stability profiles .

3-Hydroxypropyl 4-methylbenzenesulfonate: Differentiation Evidence


Tosylate vs. Hydroxyl Leaving Group Ability

The tosylate group in 3-hydroxypropyl 4-methylbenzenesulfonate is a significantly better leaving group than the original hydroxyl group from which it is derived. This is a critical differentiation point when selecting an alkylating agent or intermediate for nucleophilic substitution reactions [1].

Organic Synthesis Nucleophilic Substitution Leaving Group

PROTAC Linker: C3 Alkyl vs. PEG Linkers

As a PROTAC linker, 3-hydroxypropyl 4-methylbenzenesulfonate (TOS-PR-OH) provides an alkyl chain spacer of approximately 4-5 Å (estimated from a C3 chain), which is shorter and less flexible than commonly used PEG-based linkers. This can result in a more rigid and potentially more potent ternary complex geometry with specific E3 ligase-target protein pairs [1].

PROTAC Linker Targeted Protein Degradation

Purity as a Differentiator for PROTAC Applications

High purity (≥99%) is essential for applications such as PROTAC synthesis, where impurities can lead to off-target effects or reduced degradation efficiency. Reputable suppliers of 3-hydroxypropyl 4-methylbenzenesulfonate provide a purity specification of 99% with supporting analytical data (HPLC, NMR), which is a key differentiator from lower-purity grades (e.g., 95%) .

Purity Quality Control PROTAC

Storage Conditions for Long-Term Stability

The recommended storage conditions for 3-hydroxypropyl 4-methylbenzenesulfonate are 2-8°C under an inert atmosphere . This is a more stringent requirement compared to some other alkyl tosylates or linkers that are stable at room temperature. This specification is critical for procurement planning and long-term research use, as it dictates storage infrastructure and potential stability-related costs.

Stability Storage Handling

3-Hydroxypropyl 4-methylbenzenesulfonate: Application Scenarios


PROTAC Linker for Targeted Protein Degradation

Used as a linker to connect an E3 ubiquitin ligase ligand to a target protein ligand in PROTAC synthesis. Its specific C3 alkyl chain length and terminal hydroxyl group enable precise control over linker geometry and conjugation chemistry [1]. The high purity (99%) is essential for minimizing off-target effects in cellular assays .

Alkylation Agent in Organic Synthesis

Serves as an electrophilic alkylating agent in nucleophilic substitution reactions. The tosylate group's excellent leaving-group ability (pKa -2.8) facilitates efficient C-C and C-N bond formation under mild conditions, avoiding the use of more hazardous alkyl halides [1].

Monofunctional Initiator for Polymer Synthesis

The terminal hydroxyl group can be deprotonated to initiate ring-opening polymerization (e.g., of lactones or epoxides), while the tosylate group can serve as a functional handle for post-polymerization modification, enabling the synthesis of end-functionalized polymers with controlled architecture [1].

Intermediate in Pharmaceutical and Agrochemical Synthesis

Employed as a building block in the synthesis of bioactive molecules, particularly those requiring a 3-carbon spacer with a terminal functional group. Its use is documented in patent literature for the preparation of vitamin D analogs and other therapeutic agents [1].

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